molecular formula C10H9N3O2 B11774691 3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11774691
M. Wt: 203.20 g/mol
InChI Key: DXBXBMNLXGYSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the construction of the pyrrole and pyrimidine rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole and pyrimidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole and pyrimidine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole and pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.

Scientific Research Applications

3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrrole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-methyl-5-pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-6-2-8(13-9(6)10(14)15)7-3-11-5-12-4-7/h2-5,13H,1H3,(H,14,15)

InChI Key

DXBXBMNLXGYSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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